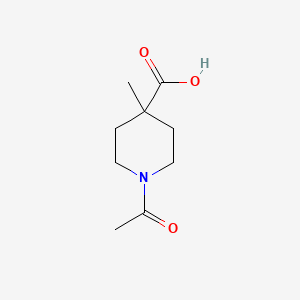

1-Acetyl-4-methylpiperidine-4-carboxylic acid

描述

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is fundamentally based on a six-membered saturated heterocyclic ring system containing a single nitrogen atom. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered rings. Crystallographic studies of related piperidine-4-carboxylic acid derivatives have consistently demonstrated that the carboxyl group preferentially occupies the equatorial position to minimize steric interactions and maximize stability.

The presence of a methyl substituent at the carbon-4 position creates a quaternary carbon center, which significantly influences the stereochemical properties of the molecule. This quaternary center introduces conformational rigidity and affects the overall three-dimensional structure. The acetyl group attached to the nitrogen atom further contributes to the structural complexity by introducing additional conformational possibilities through rotation around the carbon-nitrogen bond.

Stereochemical analysis reveals that the compound possesses potential chiral centers, particularly at the carbon-4 position when considering the asymmetric environment created by the methyl and carboxyl substituents. The chair conformation of the piperidine ring results in distinct axial and equatorial orientations for substituents, with the carboxyl group predominantly adopting the equatorial position to minimize unfavorable steric interactions.

Table 1: Molecular Structural Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₅NO₃ | |

| Molecular Weight | 185.22 g/mol | |

| Ring Conformation | Chair | |

| Carboxyl Orientation | Equatorial | |

| Quaternary Carbon Position | C-4 |

The spatial arrangement of substituents around the piperidine ring significantly influences the compound's physical and chemical properties. The bulky nature of the quaternary carbon-4 center, bearing both methyl and carboxyl groups, creates significant steric constraints that affect molecular flexibility and intermolecular interactions.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple functional groups. The compound is classified as a substituted piperidine derivative, where piperidine serves as the parent heterocyclic system. The numbering system begins with the nitrogen atom as position 1, with subsequent carbons numbered sequentially around the ring.

The systematic name construction follows the priority order established by International Union of Pure and Applied Chemistry rules, where the carboxylic acid functionality takes precedence as the principal functional group. The acetyl substituent at the nitrogen atom is designated by the prefix "1-acetyl," while the methyl group at position 4 is indicated by "4-methyl." The complete systematic name thus becomes this compound.

Alternative nomenclature systems provide additional designation methods for this compound. The compound can also be referenced using Chemical Abstracts Service nomenclature conventions, which may employ different systematic approaches for complex heterocyclic structures. The presence of multiple substituents necessitates careful attention to substitution patterns and stereochemical descriptors when complete structural specification is required.

Table 2: Nomenclature Classification Systems

| System | Designation | Key Features |

|---|---|---|

| International Union of Pure and Applied Chemistry | This compound | Systematic heterocyclic nomenclature |

| Chemical Abstracts Service Registry | 225240-67-5 | Unique numerical identifier |

| Molecular Formula | C₉H₁₅NO₃ | Empirical composition |

| Systematic Classification | Substituted piperidine carboxylic acid | Functional group hierarchy |

The compound belongs to the broader class of nitrogen-containing heterocyclic carboxylic acids, specifically within the piperidine subfamily. This classification places it among biologically active compounds with significant pharmaceutical potential, particularly as synthetic intermediates for drug development.

Comparative Analysis of Tautomeric and Zwitterionic Forms

The analysis of tautomeric and zwitterionic forms of this compound requires consideration of the multiple ionizable centers present within the molecule. The carboxylic acid functionality can undergo protonation and deprotonation reactions, while the nitrogen atom within the piperidine ring can participate in protonation equilibria, leading to various ionic states depending on solution conditions.

Zwitterionic forms represent particularly important structural variants, where simultaneous protonation of the nitrogen atom and deprotonation of the carboxyl group occur. Crystallographic studies of related piperidine-4-carboxylic acid compounds have demonstrated that the zwitterionic form predominates in the solid state, with the piperidine ring adopting a chair conformation and the carboxyl group maintaining its equatorial orientation. The protonated nitrogen atom participates in extensive hydrogen bonding networks that stabilize the crystal structure.

Tautomeric equilibria involving the amide functionality of the acetyl group present additional structural considerations. Research on related acetyl-containing compounds has revealed that amide-imidic acid tautomerization can occur under specific conditions. The equilibrium between these forms depends on environmental factors such as solvent polarity, temperature, and the presence of catalytic species. Studies have shown that amides generally represent the more stable tautomeric form in aqueous environments, while imidic acid forms may dominate under specific conditions involving hydrogen bonding or coordination to metal centers.

Table 3: Ionization and Tautomeric States

The pH-dependent equilibria significantly influence the compound's solubility, crystallization behavior, and intermolecular interactions. Spectroscopic investigations have revealed that the transition between different ionic forms occurs within specific pH ranges, with the zwitterionic form predominating near physiological pH values. The presence of the acetyl group introduces additional complexity to these equilibria through potential participation in hydrogen bonding networks and coordination interactions.

Computational studies have provided insight into the relative energetics of different tautomeric and ionic forms. The chair conformation of the piperidine ring remains stable across various ionization states, although subtle geometric adjustments occur in response to changes in electronic distribution. The quaternary carbon center at position 4 provides conformational rigidity that limits dramatic structural rearrangements during tautomeric transitions.

属性

IUPAC Name |

1-acetyl-4-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-5-3-9(2,4-6-10)8(12)13/h3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKUPQDAEPKIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598366 | |

| Record name | 1-Acetyl-4-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225240-67-5 | |

| Record name | 1-Acetyl-4-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-4-methylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Material: 4-Methylpiperidine-4-carboxylic Acid

The synthesis typically begins with 4-methylpiperidine-4-carboxylic acid or its derivatives. This can be prepared from piperidine-4-carboxylic acid via methylation methods such as transfer hydrogenation using formaldehyde and palladium catalysts under mild heating conditions (90–95°C).

N-Acetylation Reaction

The key step to obtain the N-acetyl derivative involves acetylation of the nitrogen atom of the piperidine ring. The reaction conditions and reagents are as follows:

- Reagents: Acetyl chloride, acetic anhydride, or acetic acid can be used as acetylating agents.

- Conditions: Heating under reflux for 4–6 hours.

- Solvent: Typically, the reaction is carried out in acetic anhydride or similar solvents.

- Molar Ratio: 4-methylpiperidine-4-carboxylic acid to acetylating agent ratio of approximately 1:1.5–2.

Example procedure (adapted from a related N-acetylation of 4-piperidinecarboxylic acid):

- Add 4-methylpiperidine-4-carboxylic acid (0.30 mol) and 1.5–2 equivalents of acetic anhydride to a four-neck flask equipped with a condenser.

- Heat slowly to reflux and maintain for 6 hours.

- Monitor reaction completion by thin-layer chromatography (TLC).

- Cool the reaction mixture to room temperature to precipitate the product.

- Filter and wash the precipitate with methyl tert-butyl ether.

- Recrystallize from methanol to obtain pure this compound.

Yield: Approximately 90% isolated yield reported for similar N-acetylation reactions.

Alternative Synthetic Approaches and Related Transformations

Transfer Hydrogenation for Methylation at 1-Position

- The conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid is achieved via transfer hydrogenation using formaldehyde, palladium on charcoal catalyst, formic acid as a hydrogen donor, and heating to 90–95°C.

- This method avoids the use of gaseous hydrogen and provides high selectivity.

Formation of Acid Chloride Intermediate

- The N-acetylated piperidine carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride.

- This intermediate is useful for further functionalization, such as Friedel-Crafts acylation or amide formation.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylation (transfer hydrogenation) | Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid, heat 90–95°C | High | Selective methylation at N-1 position without gaseous H2 |

| N-Acetylation | Acetic anhydride or acetyl chloride, reflux 4–6 h | ~90 | Molar ratio 1:1.5–2; purification by recrystallization |

| Acid chloride formation | Thionyl chloride, inert solvent, mild heating | Not specified | Intermediate for further acylation or amidation |

| Friedel-Crafts acylation | Acid chloride, benzene, Lewis acid catalyst | Not specified | For derivatives, not direct preparation of title compound |

Research Findings and Analysis

- The transfer hydrogenation method for methylation is advantageous due to mild conditions and avoidance of hazardous hydrogen gas, making it industrially favorable.

- The N-acetylation step is straightforward with high yield and uses commonly available reagents, making it scalable.

- The presence of the carboxylic acid group allows for versatile downstream chemistry, including conversion to acid chlorides and amides, expanding the utility of the compound in medicinal chemistry.

- Literature indicates that reaction monitoring by TLC and recrystallization techniques ensure high purity of the final product.

化学反应分析

Acyl Chloride Formation

The carboxylic acid group undergoes chlorination to form reactive intermediates for subsequent reactions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Thionyl chloride (reflux) | 1-Acetyl-4-methylpiperidine-4-carbonyl chloride | >85% |

This step is pivotal for Friedel-Crafts acylation and amide synthesis. Industrial protocols often use thionyl chloride under anhydrous conditions to minimize hydrolysis .

Amide Bond Formation

The acyl chloride intermediate reacts with amines to yield carboxamides, a key step in drug candidate synthesis.

The coupling with aromatic amines has produced compounds showing micromolar-level antitumor activity .

Friedel-Crafts Acylation

The acyl chloride participates in electrophilic aromatic substitutions to generate aryl ketones.

| Aromatic Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| Benzene | AlCl₃ | 70°C, 10 hr | N-Acetyl-4-(benzoyl)-4-methylpiperidine |

This reaction demonstrates the compound’s utility in constructing complex aromatic systems, relevant to materials science .

Cyclization and Lactam Formation

Under basic conditions, intramolecular cyclization forms bicyclic lactams.

| Base | Conditions | Product | Biological Relevance |

|---|---|---|---|

| Ag₂O | Aqueous ethanol, reflux | 4-Amino-2-azabicyclo[2.2.2]octan-3-one | Antimicrobial lead compound |

This transformation highlights structural adaptability for generating sp³-rich scaffolds, aligning with "escape from flatland" drug design principles .

科学研究应用

Pharmaceutical Applications

1-Acetyl-4-methylpiperidine-4-carboxylic acid has been identified as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential in treating several diseases, particularly those related to the central nervous system and cancer.

Central Nervous System Disorders

Research indicates that derivatives of this compound may be effective in developing treatments for central nervous system disorders such as epilepsy and Parkinson's disease. The compound's structural features allow it to interact with neurotransmitter systems, potentially leading to new therapeutic agents .

Cancer Treatment

Recent studies have demonstrated that this compound can act on the AM2 receptor, which is implicated in tumorigenesis and cancer progression. Compounds derived from it have shown promise in inhibiting cancer cell migration and metastasis, particularly in pancreatic cancer models . This suggests its potential as a lead compound for developing new anticancer therapies.

Synthesis and Methodology

The synthesis of this compound is vital for its application in drug development. Various methods have been reported for its synthesis, emphasizing the need for efficient and high-yielding processes.

Efficient Synthesis Techniques

Recent advancements include improved synthetic routes that enhance yield and reduce reaction times. For instance, methodologies utilizing microwave-assisted synthesis have been explored, providing faster reaction conditions while maintaining product integrity . Such techniques are crucial for scaling up production for pharmaceutical applications.

Agricultural Applications

Beyond pharmaceuticals, this compound has potential applications in agricultural chemistry. Its derivatives may serve as agrochemicals or biopesticides due to their bioactive properties.

Agrochemical Development

Research into the use of piperidine derivatives in agrochemicals suggests that they can act as effective agents against pests or diseases affecting crops. Their ability to disrupt biological processes in target organisms makes them candidates for further development in sustainable agriculture practices .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound and its derivatives:

作用机制

The mechanism of action of 1-acetyl-4-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes critical differences between 1-acetyl-4-methylpiperidine-4-carboxylic acid and analogous piperidine derivatives:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity and Solubility: The acetyl group in this compound reduces basicity compared to primary amines (e.g., 1-pyridinyl derivative ), enhancing membrane permeability. Its Log S (-1.3) is comparable to 1-(ethoxycarbonyl)piperidine-4-carboxylic acid (Log S -1.5) but higher than the hydrochloride salt of the pyridinyl derivative, which prioritizes solubility over permeability .

Metabolic Stability :

Research Findings and Trends

Recent studies highlight the following trends:

- Heterocyclic Modifications : Incorporation of pyridinyl (e.g., ) or pyrimidinyl (e.g., ) groups improves target selectivity but may reduce BBB penetration compared to the acetyl-methyl combination .

- Salt Forms : Hydrochloride salts (e.g., ) enhance solubility but require pH-adjusted formulations, unlike the free carboxylic acid form of the target compound.

生物活性

1-Acetyl-4-methylpiperidine-4-carboxylic acid is a piperidine derivative notable for its unique structural features, including an acetyl group at the nitrogen atom and a carboxylic acid functional group at the 4-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antioxidant properties.

- Molecular Formula : C₉H₁₃NO₃

- Molecular Weight : 185.22 g/mol

The presence of both acetyl and carboxylic acid groups allows for various chemical interactions, making it a versatile compound in synthetic and biological contexts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in tumor cells, suggesting mechanisms that could be exploited for cancer therapy. For instance, in vitro assays demonstrated that this compound can inhibit the growth of several cancer cell lines, with IC50 values indicating significant cytotoxicity at micromolar concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15.2 | Apoptosis induction |

| MCF-7 (breast) | 12.5 | Cell cycle arrest and apoptosis |

| A549 (lung) | 18.3 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been evaluated for its effects on enzyme inhibition, which may have implications for treating neurodegenerative diseases. It appears to interact with enzymes involved in metabolic pathways, potentially modulating biochemical processes relevant to disease states .

The mechanism of action involves interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways:

- Enzyme Interaction : It may inhibit enzymes associated with cancer progression and inflammation.

- Cellular Pathways : The compound influences signaling pathways that regulate cell survival and apoptosis.

Study 1: Anticancer Activity

In a study published in Molecular Cancer Therapeutics, researchers examined the effects of this compound on FaDu hypopharyngeal tumor cells. The results showed a significant reduction in cell viability with an IC50 value of 15.2 µM, alongside increased markers of apoptosis .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of this compound against oxidative stress in neuronal cell lines. The findings indicated that it could reduce oxidative damage and improve cell survival rates under stress conditions .

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and is being explored for its potential as a pharmaceutical intermediate. Its applications extend to:

- Medicinal Chemistry : Development of new drugs targeting cancer and neurodegenerative diseases.

- Industrial Chemistry : Use as a precursor in the synthesis of specialty chemicals.

常见问题

Q. What are the optimal conditions for synthesizing 1-Acetyl-4-methylpiperidine-4-carboxylic acid to maximize yield and purity?

Methodological Answer: Synthesis protocols for piperidine derivatives often involve multi-step reactions, including protection/deprotection of functional groups and purification via chromatography. For example, analogous compounds like methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate require stepwise reactions with catalysts (e.g., palladium diacetate), bases (e.g., cesium carbonate), and inert atmospheres to minimize side reactions . Key parameters include:

- Temperature control : Maintaining 40–100°C during coupling reactions to enhance regioselectivity.

- Purification : Use of reverse-phase HPLC or preparative TLC to isolate the target compound (>98% purity).

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to acetylating agent) to reduce unreacted intermediates.

Q. How should researchers prepare stock solutions of this compound considering its solubility profile?

Methodological Answer: Solubility data for structurally similar compounds (e.g., 1-Acetyl-4-piperidinecarboxylic acid) indicate that lower concentrations (1–10 mM) in polar solvents like DMSO or water improve stability. A reference dilution table is provided below:

| Concentration | Volume Required (per 1 mg) |

|---|---|

| 1 mM | 5.848 mL |

| 10 mM | 0.5848 mL |

| 50 mM | 0.117 mL |

Q. Protocol :

- Dissolve the compound in a minimal volume of DMSO, then dilute with PBS or saline to avoid precipitation.

- Filter through a 0.22 µm membrane to remove particulates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound derivatives?

Methodological Answer: Discrepancies in spectral data often arise from stereochemical variations or impurities. For example:

- NMR analysis : Compare experimental H/C chemical shifts with computational models (e.g., DFT calculations) to confirm stereochemistry.

- Mass spectrometry : Use high-resolution LC-MS (HRMS) to distinguish between isobaric species (e.g., 1-Acetyl-4-methyl vs. 1-Acetyl-3-methyl isomers).

- Cross-validation : Validate results against published data for analogous compounds, such as 1-(3,5-dimethylisoxazol-4-yl)sulfonylpiperidine-4-carboxylic acid, which has well-documented spectral profiles .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound in neurological targets?

Methodological Answer: Piperidine derivatives are frequently screened for receptor binding (e.g., σ-1 receptors) or enzyme inhibition (e.g., acetylcholinesterase). A tiered approach is recommended:

Primary assays : Radioligand binding assays (e.g., H-labeled ligands) to measure affinity (IC).

Secondary assays : Functional cell-based assays (e.g., calcium flux in neuronal cells) to assess agonist/antagonist activity.

Counter-screens : Test against off-targets (e.g., hERG channels) to rule out toxicity. Reference protocols for similar compounds emphasize using 10 µM–1 mM concentration ranges .

Q. How can chiral synthesis of this compound be optimized for enantiomeric excess (ee)?

Methodological Answer: Chiral resolution methods include:

- Asymmetric catalysis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation.

- Chromatographic separation : Preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to achieve >99% ee.

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives, as demonstrated for 4-(tert-butoxycarbonyl)aminopiperidine-4-carboxylic acid .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Based on SDS data for related piperidine derivatives:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing or dissolution to avoid inhalation (H335: May cause respiratory irritation) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Data Contradiction Analysis

Q. How should researchers address conflicting solubility reports for this compound in aqueous vs. organic solvents?

Methodological Answer: Contradictions may arise from polymorphic forms or hydration states. Mitigation strategies:

- Solvent screening : Test solubility in DMSO, ethanol, and buffered solutions (pH 4–9) under controlled temperatures (20–37°C).

- Dynamic light scattering (DLS) : Confirm colloidal aggregation in aqueous solutions, which can falsely indicate insolubility.

- Reference standardization : Cross-check with published data for 1-Acetyl-4-piperidinecarboxylic acid, which shows better solubility in DMSO than water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。